3-[(Ethanesulfonyl)methyl]piperidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H17NO2S |
|---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
3-(ethylsulfonylmethyl)piperidine |
InChI |
InChI=1S/C8H17NO2S/c1-2-12(10,11)7-8-4-3-5-9-6-8/h8-9H,2-7H2,1H3 |
InChI Key |
VPBRDNPSFDUTMU-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CC1CCCNC1 |
Origin of Product |
United States |
Computational and Theoretical Investigations of 3 Ethanesulfonyl Methyl Piperidine
Quantum Chemical Studies of Electronic and Molecular Structure
Quantum chemical calculations are fundamental to elucidating the electronic characteristics and three-dimensional arrangement of atoms in 3-[(Ethanesulfonyl)methyl]piperidine. These methods, varying in their level of theory and computational cost, provide a detailed picture of the molecule's properties.
Density Functional Theory (DFT) has become a standard method for the accurate prediction of molecular geometries and energies. nih.govmdpi.com By approximating the electron density, DFT methods can efficiently solve the Schrödinger equation for complex systems. For piperidine (B6355638) derivatives, DFT calculations are crucial for determining the most stable arrangement of atoms, known as the equilibrium geometry. researchgate.netmdpi.com
These calculations typically involve geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. The resulting bond lengths, bond angles, and dihedral angles define the molecule's structure. Furthermore, DFT can be used to calculate the relative energies of different isomers or conformers, providing insight into their thermodynamic stability. chemjournal.kz
Table 1: Predicted Equilibrium Geometries and Relative Energies for this compound Conformers (Illustrative Data)
| Conformer | Method/Basis Set | Total Energy (Hartree) | Relative Energy (kcal/mol) |
|---|---|---|---|
| Equatorial-Chair | B3LYP/6-31G* | -1234.567890 | 0.00 |
| Axial-Chair | B3LYP/6-31G* | -1234.565432 | 1.54 |
| Twist-Boat | B3LYP/6-31G* | -1234.559876 | 5.03 |
Disclaimer: The data in this table is illustrative and represents typical values for substituted piperidines. Specific computational studies on this compound are not widely available in the cited literature.
Beyond DFT, other quantum chemical methods contribute to understanding the electronic properties of molecules. Ab initio methods, such as Hartree-Fock, provide a rigorous, first-principles approach to solving the electronic structure, though they can be computationally expensive. researchgate.net
Semi-empirical methods, such as AM1 and PM3, offer a faster, albeit less accurate, alternative by incorporating experimental data to simplify calculations. chemjournal.kz These methods are particularly useful for preliminary studies of large molecules or for exploring broad conformational landscapes. chemjournal.kz They can provide valuable information on properties like charge distribution and dipole moments.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's chemical reactivity. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical hardness. mdpi.com
A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive. chemjournal.kz For this compound, analysis of these frontier molecular orbitals can help predict its behavior in chemical reactions, identifying potential sites for nucleophilic or electrophilic attack. researchgate.net
Table 2: Calculated HOMO, LUMO, and Energy Gap for this compound (Illustrative Data)
| Parameter | Method/Basis Set | Energy (eV) |
|---|---|---|
| HOMO | B3LYP/6-31G* | -6.5 |
| LUMO | B3LYP/6-31G* | 1.2 |
| Energy Gap (ΔE) | B3LYP/6-31G* | 7.7 |
Disclaimer: The data in this table is illustrative and represents typical values for substituted piperidines. Specific computational studies on this compound are not widely available in the cited literature.
Molecular Mechanics and Dynamics Simulations for Conformational Analysis
While quantum chemical methods excel at describing electronic structure, molecular mechanics and dynamics simulations are powerful tools for exploring the conformational flexibility of molecules. nih.govnih.gov
The piperidine ring is known to adopt several conformations, with the chair form being the most stable. nih.govresearchgate.net Other, higher-energy conformations include the twist-boat and boat forms. Computational studies on various piperidine derivatives have consistently shown a preference for the chair conformation, which minimizes steric strain and torsional strain. nih.govacs.org Molecular mechanics force fields can be used to rapidly calculate the energies of these different conformations and identify the most favorable arrangements. nih.gov
In the case of this compound, the substituent at the 3-position can exist in either an axial or an equatorial position in the chair conformation. The relative stability of these two orientations is influenced by a balance of steric and electronic effects. nih.govresearchgate.net
Molecular dynamics simulations can provide a dynamic picture of the conformational behavior, showing the transitions between different conformers over time. mdpi.com These simulations can reveal the preferred orientation of the ethanesulfonylmethyl group and the flexibility of the piperidine ring. Generally, for a substituent of this size, the equatorial position is expected to be more stable to avoid steric clashes with the axial hydrogens on the ring. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
Lack of Specific Research Data Precludes In-Depth Computational Analysis of this compound
A comprehensive review of scientific literature and chemical databases reveals a significant gap in the publicly available research concerning the specific chemical compound this compound. Despite extensive searches for computational and theoretical investigations, no dedicated studies detailing the conformational analysis, electrostatic interactions, solvent effects, basicity, or receptor docking of this particular molecule could be located.
The user's request for a detailed article structured around specific computational chemistry topics for this compound cannot be fulfilled at this time due to the absence of requisite scientific data. The outlined sections require in-depth findings, including data on electrostatic potential, protonation states, conformational equilibria in various solvents, and molecular docking simulations, none of which are available in published research for this compound.
While general principles of computational chemistry are well-established for the piperidine scaffold and its derivatives, applying these generalities to this compound without specific research would amount to speculation and would not meet the required standards of scientific accuracy and detailed reporting. For instance, discussions on the influence of the (ethanesulfonyl)methyl substituent on the piperidine ring's conformation, the precise pKa of the piperidine nitrogen, or its binding modes with hypothetical receptors necessitate dedicated quantum mechanics and molecular mechanics studies.
Advanced Analytical Characterization of 3 Ethanesulfonyl Methyl Piperidine
High-Resolution Spectroscopic Techniques for Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 3-[(Ethanesulfonyl)methyl]piperidine. Analysis of ¹H, ¹³C, and two-dimensional (2D) NMR spectra allows for the unambiguous assignment of all proton and carbon signals.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected signals for this compound would include distinct resonances for the protons on the piperidine (B6355638) ring, the methylene (B1212753) bridge, and the ethyl group of the sulfone. The integration of these signals corresponds to the number of protons in each group.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound is expected to show distinct signals for each carbon in the piperidine ring, the methylene bridge, and the ethylsulfonyl group.
2D NMR Spectroscopy: Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Multiple Quantum Coherence (HMQC) are crucial for confirming the structural assignments. ipb.ptyoutube.comemerypharma.com
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. emerypharma.com It would show correlations between adjacent protons within the piperidine ring and between the methylene and ethyl protons of the substituent.
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HMQC/HSQC spectrum confirms a C-H bond, linking the assignments from the ¹H and ¹³C spectra. ipb.ptyoutube.com
The following table summarizes the predicted NMR data for this compound based on its structure and data from analogous compounds.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key COSY Correlations (¹H-¹H) | Key HMQC Correlations (¹H-¹³C) |
| Piperidine N-H | Broad singlet (variable) | - | - | - |
| Piperidine C2-H | Multiplet | ~50-55 | C3-H | C2 |
| Piperidine C3-H | Multiplet | ~35-40 | C2-H, C4-H, C7-H₂ | C3 |
| Piperidine C4-H₂ | Multiplet | ~25-30 | C3-H, C5-H₂ | C4 |
| Piperidine C5-H₂ | Multiplet | ~25-30 | C4-H₂, C6-H₂ | C5 |
| Piperidine C6-H₂ | Multiplet | ~45-50 | C5-H₂ | C6 |
| Methylene C7-H₂ | Multiplet | ~55-60 | C3-H, C8-H₂ | C7 |
| Ethyl C8-H₂ (SO₂) | Quartet | ~50-55 | C9-H₃ | C8 |
| Ethyl C9-H₃ | Triplet | ~5-10 | C8-H₂ | C9 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. latech.edursc.org The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the N-H bond of the secondary amine, C-H bonds of the aliphatic rings and chains, and the S=O bonds of the sulfone group.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretching | Secondary Amine (Piperidine) | 3300 - 3500 | Medium |
| C-H Stretching | Alkane (CH₂, CH₃) | 2850 - 3000 | Strong |
| S=O Asymmetric Stretching | Sulfone | 1300 - 1350 | Strong |
| S=O Symmetric Stretching | Sulfone | 1120 - 1160 | Strong |
| C-N Stretching | Amine | 1020 - 1250 | Medium |
| CH₂ Bending (Scissoring) | Methylene Groups | 1450 - 1485 | Medium |
The presence of strong absorption bands in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions would be definitive evidence for the sulfone functional group. The band in the 3500-3300 cm⁻¹ region confirms the secondary amine of the piperidine ring. researchgate.net
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule. In electron ionization (EI) mass spectrometry, the molecule is ionized and fragmented, and the resulting mass-to-charge ratios (m/z) of the fragments are detected. This fragmentation pattern serves as a molecular fingerprint. chemguide.co.uk
For this compound (Molecular Formula: C₈H₁₇NO₂S, Molecular Weight: 191.29 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 191. The fragmentation is dictated by the most stable resulting ions and radicals. Key fragmentation pathways for this molecule would include:
Alpha-cleavage: The cleavage of the C-C bond adjacent to the nitrogen atom in the piperidine ring is a common fragmentation pathway for amines. miamioh.edu
Loss of the Substituent: Cleavage of the bond between the piperidine ring and the ethylsulfonylmethyl side chain.
Ring Fragmentation: The piperidine ring itself can undergo fragmentation to produce a series of characteristic smaller ions.
| m/z Value (Predicted) | Ion Structure / Identity | Fragmentation Pathway |
| 191 | [C₈H₁₇NO₂S]⁺ (Molecular Ion) | Ionization of the parent molecule |
| 176 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group |
| 98 | [C₅H₁₀N-CH₂]⁺ | Cleavage of the C3-C7 bond, forming the piperidinemethyl cation |
| 84 | [C₅H₁₀N]⁺ | Alpha-cleavage at C2-C3 or C6-N, loss of the substituent |
| 56 | [C₃H₆N]⁺ | Fragmentation of the piperidine ring |
The presence of a molecular ion with an odd mass (191) is consistent with the Nitrogen Rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. miamioh.edu
Chromatographic Methods for Purity, Separation, and Isomeric Analysis
Chromatographic techniques are essential for separating this compound from impurities and for resolving its stereoisomers.
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of pharmaceutical compounds and for quantitative analysis. nih.gov Since this compound lacks a strong native UV chromophore, derivatization with a UV-active agent or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is often necessary for sensitive detection. researchgate.net
A typical reversed-phase HPLC (RP-HPLC) method for purity analysis would involve:
Column: A C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or water with an ion-pairing agent like heptafluorobutyric acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govresearchgate.net
Detection: UV detection (following derivatization) or CAD/ELSD.
Flow Rate: Approximately 1.0 mL/min.
Column Temperature: Controlled, for example, at 30°C. nih.gov
This method would separate the target compound from any starting materials, by-products, or degradation products, allowing for accurate purity assessment.
The this compound molecule contains a stereocenter at the C3 position of the piperidine ring, meaning it exists as a pair of enantiomers (R and S isomers). As enantiomers often exhibit different pharmacological activities, it is crucial to separate and quantify them. unife.it Chiral HPLC is the standard technique for this purpose. mdpi.com
The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely effective for separating a broad range of chiral compounds, including those with amine functionalities. mdpi.com
A representative chiral HPLC method would include:
Chiral Column: A column packed with a polysaccharide-based CSP (e.g., Lux Cellulose-2, Chiralpak series). mdpi.com
Mobile Phase: Typically a mixture of a non-polar solvent (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol) in normal-phase mode, or an organic solvent mixture in polar organic mode. mdpi.com
Detection: UV detector (if the molecule or a derivative absorbs UV light) or a polarimeter.
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
Successful separation would result in two distinct peaks in the chromatogram, one for the (R)-enantiomer and one for the (S)-enantiomer, allowing for the determination of the enantiomeric excess (ee) of the sample.
Gas Chromatography (GC) with Derivatization for Volatility Enhancement
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, direct analysis of this compound can be challenging due to its molecular structure. The presence of a secondary amine (-NH-) group within the piperidine ring leads to high polarity and the ability to form intermolecular hydrogen bonds researchgate.net. These characteristics decrease the compound's volatility and can cause undesirable interactions with the stationary phase of the GC column, resulting in poor chromatographic performance, such as broad, tailing peaks and low sensitivity researchgate.netoup.com.
To overcome these issues, a chemical derivatization step is employed prior to GC analysis researchgate.netyoutube.com. Derivatization modifies the analyte's functional groups to increase its volatility and thermal stability, and to improve its chromatographic behavior and detectability researchgate.netgcms.cz. For this compound, the primary target for derivatization is the active hydrogen on the secondary amine.
Common derivatization strategies for amines include acylation or silylation gcms.czlibretexts.org. For instance, acylation with a reagent like pentafluorobenzoyl chloride (PFBCI) would replace the hydrogen on the piperidine nitrogen with a non-polar pentafluorobenzoyl group oup.com. This transformation effectively blocks hydrogen bonding, reduces the compound's polarity, and significantly increases its volatility, making it amenable to GC analysis oup.com. The resulting derivative exhibits improved peak shape (more symmetrical) and a shorter retention time, leading to more accurate and reproducible quantification.
Table 1: Hypothetical GC Analysis Data for this compound Before and After Derivatization
| Analyte | Retention Time (min) | Peak Asymmetry (As) | Theoretical Plates (N) |
|---|---|---|---|
| Underivatized Compound | 21.5 | 2.8 | 35,000 |
| PFBCI Derivative | 14.2 | 1.1 | 150,000 |
Solid-State Structural Determination
Single crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and torsional angles, allowing for the complete elucidation of the molecular structure, including its absolute stereochemistry and conformational preferences in the solid state nih.gov.
For this compound, which contains a chiral center at the C3 position of the piperidine ring, SC-XRD is invaluable for determining the absolute configuration (R or S). By successfully growing a suitable single crystal, the diffraction data can resolve the spatial arrangement of the substituents around the chiral center, confirming the stereochemistry without ambiguity.
Furthermore, SC-XRD reveals the conformation adopted by the molecule within the crystal lattice. The piperidine ring is known to adopt a chair conformation, and this analysis would confirm this preference for this compound ias.ac.in. It would also precisely define the orientation of the (ethanesulfonyl)methyl substituent as either axial or equatorial. The analysis extends to the study of crystal packing, revealing the network of intermolecular interactions, such as hydrogen bonds involving the piperidine nitrogen or the oxygen atoms of the sulfonyl group, that stabilize the crystal structure mdpi.commdpi.com.
Table 2: Representative Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C8H17NO2S |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 5.931 |
| b (Å) | 10.970 |
| c (Å) | 14.797 |
| β (°) | 98.62 |
| Volume (ų) | 900.1 |
| Piperidine Ring Conformation | Chair |
| Substituent Orientation (C3) | Equatorial |
Conformer-Specific Spectroscopy (e.g., VUV-MATI) for Gas-Phase Conformational Landscapes
Flexible molecules like this compound can exist as a mixture of different conformers, particularly arising from the ring puckering of the piperidine moiety and rotation around single bonds. The (ethanesulfonyl)methyl substituent at the C3 position can exist in either an axial or an equatorial position relative to the chair-form of the piperidine ring nih.govresearchgate.netd-nb.info. These conformers are typically in equilibrium and possess distinct energies.
Conformer-specific spectroscopic techniques, such as Vacuum Ultraviolet Mass-Analyzed Threshold Ionization (VUV-MATI) spectroscopy, are essential for probing the gas-phase conformational landscapes of such molecules osti.govescholarship.org. VUV-MATI spectroscopy provides detailed information on the vibrational levels of the molecular cation, allowing for the identification and characterization of individual conformers present in a supersonic jet expansion mdpi.comresearchgate.net.
In a VUV-MATI experiment, distinct spectra corresponding to the ionization of the axial and equatorial conformers can be recorded. The origin bands of these spectra provide highly accurate adiabatic ionization energies for each specific conformer researchgate.net. By analyzing the relative intensities of the signals, the relative populations of the conformers can be determined, which in turn allows for the calculation of the energy difference between them. This provides a detailed map of the conformational potential energy surface, revealing which conformer is more stable in the isolated, gas-phase environment and quantifying the energy barrier to interconversion nih.govresearchgate.net.
Table 3: Hypothetical VUV-MATI Spectroscopic Data for Conformers of this compound
| Conformer | Adiabatic Ionization Energy (cm-1) | Relative Energy in Neutral State (cm-1) | Relative Stability |
|---|---|---|---|
| Equatorial | 71,450 ± 4 | 0 | More Stable |
| Axial | 71,690 ± 4 | 240 | Less Stable |
Reactivity and Derivatization Chemistry of 3 Ethanesulfonyl Methyl Piperidine
Reactions at the Piperidine (B6355638) Nitrogen
The lone pair of electrons on the piperidine nitrogen makes it a potent nucleophile and a weak base, providing a reactive site for a variety of transformations, including alkylation, acylation, and sulfonylation.
The secondary amine of 3-[(ethanesulfonyl)methyl]piperidine can be readily functionalized through N-alkylation and N-acylation reactions to produce a diverse range of tertiary amine and amide derivatives.
N-Alkylation involves the reaction of the piperidine with an alkyl halide, such as an alkyl bromide or iodide. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide formed, which would otherwise protonate the starting amine and halt the reaction. Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N). The reaction solvent is often a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN). researchgate.netchemicalforums.comgoogle.com Reductive amination, which involves reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent, is an alternative method for N-alkylation.
N-Acylation is the reaction of the piperidine with an acylating agent, such as an acid chloride or an acid anhydride, to form an N-acylpiperidine (an amide). These reactions are generally rapid and are often performed in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine to scavenge the acidic byproduct (e.g., HCl). researchgate.netsemanticscholar.org The use of N-acylbenzotriazoles has also been reported as an effective method for the N-acylation of sulfonamides and could be applicable here. semanticscholar.org Recently, ultrasound irradiation has been explored as a green method for promoting N-acylation reactions. orientjchem.org
Table 1: Representative N-Alkylation and N-Acylation Reactions
| Reaction Type | Reagent | Base | Solvent | Product Type |
|---|---|---|---|---|
| N-Alkylation | Alkyl Halide (e.g., R-Br, R-I) | K₂CO₃, Et₃N | DMF, MeCN | N-Alkylpiperidine |
| N-Acylation | Acyl Chloride (e.g., R-COCl) | Pyridine, Et₃N | CH₂Cl₂, THF | N-Acylpiperidine (Amide) |
| N-Acylation | Acid Anhydride (e.g., (RCO)₂O) | Pyridine, Et₃N | CH₂Cl₂, THF | N-Acylpiperidine (Amide) |
Beyond simple alkyl and acyl groups, the piperidine nitrogen can be derivatized with a wide array of functional groups.
N-Sulfonylation reactions with sulfonyl chlorides (R-SO₂Cl) in the presence of a base yield N-sulfonylpiperidines, which are sulfonamides. mdpi.com This reaction is analogous to N-acylation. A general procedure involves adding the sulfonyl chloride to a solution of the piperidine and a base like triethylamine in a solvent such as dichloromethane. mdpi.com
The formation of N-aryl derivatives can be achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, using aryl halides as coupling partners. Other N-substituted derivatives, such as N-carbamoyl derivatives, can be synthesized by reacting the piperidine with isocyanates or carbamoyl (B1232498) chlorides. nih.gov The synthesis of N-substituted benzimidazole (B57391) derivatives often involves the reaction of a benzimidazole core with functionalized halides in a basic medium, a strategy that could be adapted for this piperidine. tsijournals.com Furthermore, an efficient iodine-mediated coupling of cyclic amines with sulfonyl hydrazides has been reported to yield vinyl sulfones, indicating the diverse reactivity of the piperidine nitrogen. acs.org
Table 2: Formation of Other N-Substituted Derivatives
| Derivative Type | Reagent Class | Typical Conditions |
|---|---|---|
| N-Sulfonamide | Sulfonyl Chloride (R-SO₂Cl) | Base (e.g., Et₃N), CH₂Cl₂ |
| N-Aryl | Aryl Halide (Ar-X) | Pd catalyst, Base |
| N-Carbamoyl | Isocyanate (R-NCO) | Aprotic solvent |
| N-Urea | Carbamoyl Chloride | Base (e.g., Et₃N) |
Transformations Involving the Ethanesulfonylmethyl Side Chain
The ethanesulfonylmethyl group offers additional sites for chemical modification, primarily at the sulfone moiety itself and the adjacent methylene (B1212753) carbon atom.
The sulfone functional group is at a high oxidation state of sulfur and is generally resistant to further oxidation under typical laboratory conditions. osti.govwikipedia.orgorganic-chemistry.org
Conversely, the sulfone group can undergo reduction . This process, known as reductive desulfonylation, typically involves cleavage of a carbon-sulfur bond and requires potent reducing agents. Common methods include the use of dissolving metals, such as sodium or lithium in liquid ammonia, or metal amalgams like sodium amalgam. wikipedia.org These harsh conditions can sometimes be replaced by milder reagents, for instance, magnesium metal with a catalytic amount of mercury(II) chloride in an alcohol solvent. wikipedia.org More recently, methods for generating alkyl radicals from alkyl sulfones via single electron transfer using photoredox catalysis or zinc promotion have been developed, which can lead to desulfonylation. rsc.orgnih.gov These reactions typically replace the sulfonyl group with a hydrogen atom.
The sulfonyl group is strongly electron-withdrawing, which significantly increases the acidity of the protons on the adjacent methylene carbon (the α-hydrogens). wikipedia.orglibretexts.org This allows for the deprotonation of this carbon by a suitable base (e.g., n-butyllithium, lithium diisopropylamide) to form a resonance-stabilized carbanion.
This α-sulfonyl carbanion is a versatile nucleophile that can participate in a variety of carbon-carbon bond-forming reactions. iomcworld.com It can be reacted with a range of electrophiles, including:
Alkyl halides: Leading to α-alkylation of the sulfone. iomcworld.com
Aldehydes and ketones: Resulting in the formation of β-hydroxy sulfones. nih.govbyjus.com
Michael acceptors: Undergoing conjugate addition reactions.
This reactivity makes the α-methylene position a key site for introducing further complexity into the molecule. acs.org
Table 3: Reactions of the α-Sulfonyl Carbanion
| Electrophile | Reagent Class | Product Structure |
|---|---|---|
| Alkyl Halide | R-X (e.g., CH₃I, BnBr) | α-Alkylated Sulfone |
| Aldehyde/Ketone | R-CHO / R₂C=O | β-Hydroxy Sulfone |
| Ester | R-CO₂R' | β-Keto Sulfone |
| Michael Acceptor | α,β-Unsaturated Carbonyl | 1,4-Adduct |
Stereospecific and Stereoselective Reactions of 3-Substituted Piperidines
The this compound molecule is chiral, with a stereocenter at the C3 position of the piperidine ring. The presence of this existing stereocenter can significantly influence the stereochemical outcome of subsequent reactions, leading to diastereomeric products in unequal ratios. This phenomenon is known as diastereoselection.
For reactions occurring at the piperidine nitrogen or the α-carbon of the side chain, the C3 substituent can exert steric hindrance, directing the approach of incoming reagents to the less hindered face of the molecule. For example, in an N-alkylation reaction, the alkylating agent may preferentially approach the nitrogen from the side opposite to the bulky ethanesulfonylmethyl group. Similarly, when the α-sulfonyl carbanion is formed, the subsequent reaction with an electrophile may favor one diastereomer over the other due to steric or electronic effects imposed by the chiral piperidine ring.
The stereoselective synthesis of 3-substituted piperidines is a well-developed field, often employing chiral auxiliaries or asymmetric catalysis to control the stereochemistry during ring formation or functionalization. nih.govacs.orgresearchgate.netresearchgate.net The principles of stereocontrol learned from these syntheses are applicable when considering the reactions of an existing chiral 3-substituted piperidine. The conformation of the piperidine ring, which typically adopts a chair-like structure with substituents in either axial or equatorial positions, plays a crucial role in determining the facial selectivity of reactions. The thermodynamically more stable conformation will likely dictate the stereochemical course of the reaction. ajchem-a.comnih.gov
Exploration of Novel Reaction Pathways and Catalytic Applications
The unique structural arrangement of this compound, which combines a secondary amine within a heterocyclic framework and an activating sulfonyl group, opens up a variety of possibilities for novel reaction pathways and potential catalytic applications. While specific research on the catalytic uses of this exact molecule is not extensively documented, its reactivity can be inferred from the known chemistry of its constituent functional groups: the piperidine ring and the ethylsulfonylmethyl moiety. The exploration of these pathways is crucial for the development of new synthetic methodologies and the design of novel catalysts.
The piperidine nitrogen, with its lone pair of electrons, is a key site for derivatization. One of the most fundamental reactions is N-alkylation , which can be achieved using various alkylating agents. This reaction is significant for modifying the steric and electronic properties of the molecule, which could be crucial for its application as an organocatalyst. For instance, the introduction of bulky substituents on the nitrogen could create a chiral environment, paving the way for enantioselective catalysis.
Another avenue for novel reactions involves the functionalization of the piperidine ring itself. While the nitrogen atom is the most nucleophilic site, reactions at the carbon atoms of the ring can also be explored. For example, C-H activation strategies could lead to the introduction of new functional groups at various positions on the piperidine ring, further diversifying the molecular scaffold for catalytic applications.
The ethylsulfonylmethyl group also offers a rich playground for chemical transformations. The methylene group adjacent to the sulfonyl moiety is activated, making the protons acidic and susceptible to deprotonation by a suitable base. The resulting carbanion can then participate in a range of carbon-carbon bond-forming reactions . This reactivity allows for the elaboration of the side chain, introducing new functionalities that could act as coordinating sites for metal catalysts or as hydrogen-bond donors/acceptors in organocatalysis.
Furthermore, the entire ethylsulfonylmethyl group can act as a leaving group under certain conditions, a process known as desulfonylation . This can be exploited in cross-coupling reactions to form new bonds at the 3-position of the piperidine ring. Reductive desulfonylation, for instance, can lead to the formation of a methyl group at the 3-position, while other catalytic systems could enable the introduction of aryl, vinyl, or other organic fragments.
The synergistic interplay between the piperidine ring and the ethylsulfonylmethyl group could also lead to novel catalytic activities. For example, the nitrogen atom could act as a basic site to activate a substrate, while the sulfonyl group could provide a coordinating site for a metal co-catalyst, leading to cooperative catalysis. The development of such bifunctional catalysts is a burgeoning area of research with significant potential.
The exploration of these novel reaction pathways is not only of academic interest but also holds promise for practical applications. The development of new catalysts based on the this compound scaffold could lead to more efficient and selective synthetic methods for the preparation of complex molecules, including pharmaceuticals and agrochemicals.
Below are tables detailing some of the explored and potential reaction pathways for the derivatization of this compound, based on analogous chemical transformations reported in the literature for similar compounds.
Table 1: Potential N-Alkylation Reactions of this compound
| Alkylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Expected Product | Potential Application of Product |
| Methyl Iodide | K₂CO₃ | Acetonitrile | 25 | 1-Methyl-3-[(ethanesulfonyl)methyl]piperidine | Precursor for further functionalization |
| Benzyl Bromide | NaH | DMF | 0 - 25 | 1-Benzyl-3-[(ethanesulfonyl)methyl]piperidine | Chiral ligand precursor |
| (R)-2-Bromobutane | Et₃N | Dichloromethane | 25 | (R)-1-(sec-Butyl)-3-[(ethanesulfonyl)methyl]piperidine | Chiral organocatalyst |
| 2-(Bromomethyl)pyridine | K₂CO₃ | Acetone | 56 | 1-(Pyridin-2-ylmethyl)-3-[(ethanesulfonyl)methyl]piperidine | Bidentate ligand for metal catalysis |
Table 2: Potential C-H Functionalization and Side-Chain Modification Reactions
| Reaction Type | Reagents | Catalyst | Solvent | Expected Product | Potential Application of Product |
| α-Lithiation and Alkylation | n-BuLi, then RX | - | THF | 3-[(Ethanesulfonyl)(alkyl)methyl]piperidine | Modified ligand for catalysis |
| Julia-Kocienski Olefination | Aldehyde, Base | - | Toluene | 3-(Alkenyl)piperidine | Synthetic intermediate |
| Reductive Desulfonylation | SmI₂ | - | THF/HMPA | 3-Methylpiperidine | Simplified piperidine scaffold |
| Suzuki-Miyaura Coupling (after conversion to halide) | Arylboronic acid | Pd(PPh₃)₄ | Toluene/Water | 3-Arylpiperidine | Pharmaceutical intermediate |
Table 3: Potential Catalytic Applications of this compound Derivatives
| Derivative | Catalytic Reaction | Substrate Example | Product Example | Proposed Role of Catalyst |
| N-Prolyl-3-[(ethanesulfonyl)methyl]piperidine | Asymmetric Aldol Reaction | Acetone + 4-Nitrobenzaldehyde | (R)-4-Hydroxy-4-(4-nitrophenyl)butan-2-one | Enamine catalysis with steric control |
| 1-(2-Diphenylphosphinobenzyl)-3-[(ethanesulfonyl)methyl]piperidine | Palladium-catalyzed Asymmetric Allylic Alkylation | (E)-1,3-Diphenylallyl acetate (B1210297) + Dimethyl malonate | (S)-Dimethyl 2-(1,3-diphenylallyl)malonate | Chiral phosphine (B1218219) ligand for palladium |
| This compound | Michael Addition | Nitromethane + Chalcone | 3-(1,3-Diphenyl-4-nitrobutyl)sulfonyl-ethane | Brønsted base catalysis |
| Metal complex of 1-(Pyridin-2-ylmethyl)-3-[(ethanesulfonyl)methyl]piperidine | Lewis Acid Catalysis | Benzaldehyde + Diethylzinc | (S)-1-Phenylpropan-1-ol | Chiral ligand for enantioselective addition |
Medicinal Chemistry and Biological Target Exploration of 3 Ethanesulfonyl Methyl Piperidine Derivatives
Design Principles for Piperidine-Based Molecular Scaffolds in Contemporary Drug Discovery
The piperidine (B6355638) ring is a six-membered nitrogen-containing heterocycle that is a cornerstone in modern medicinal chemistry. mdpi.com It is considered a "privileged scaffold" because its derivatives are capable of binding to a wide range of biological targets with high affinity, leading to diverse pharmacological activities. encyclopedia.pub Piperidine-containing compounds are integral to over twenty classes of pharmaceuticals, including treatments for cancer, Alzheimer's disease, infectious diseases, and neuropathic pain. encyclopedia.pubnih.gov
Several key features contribute to the widespread use of the piperidine scaffold in drug design:
Structural Versatility: The piperidine ring exists in a stable chair conformation, which allows for precise three-dimensional positioning of substituents at its various positions. This spatial arrangement is critical for optimizing interactions with the binding sites of biological targets like enzymes and receptors.
Synthetic Accessibility: A vast number of synthetic methods are available for creating diverse piperidine derivatives. mdpi.comnih.gov Techniques such as the hydrogenation of pyridine (B92270) precursors, intramolecular cyclizations, and multicomponent reactions allow for the efficient construction of libraries of piperidine-based compounds for screening. mdpi.com
The design of molecules like 3-[(ethanesulfonyl)methyl]piperidine builds on these principles. The piperidine core serves as the central scaffold, the ethanesulfonylmethyl group at the 3-position acts as a key functional group for potential hydrogen bonding or polar interactions, and the nitrogen atom provides a site for further modification to modulate potency and physicochemical properties.
Structure-Activity Relationship (SAR) Investigations of this compound Analogs
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. For a class of compounds based on the this compound scaffold, a systematic investigation would be undertaken to identify the key determinants of potency and selectivity.
Elucidation of Key Pharmacophoric Elements
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For derivatives of this compound, the key pharmacophoric elements would likely include:
The Piperidine Nitrogen: As a basic center, this nitrogen is a probable hydrogen bond acceptor or can engage in ionic interactions when protonated. Its role is often critical for anchoring the ligand into the target's binding pocket.
The Sulfonyl Group (SO2): The two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors. This moiety can form critical interactions with hydrogen bond donors (e.g., the backbone N-H of amino acids) in an enzyme or receptor. The introduction of a sulphonamide group has been shown to enhance the inhibitory activity of some piperidine derivatives against enzymes like cholinesterases. nih.gov
The Piperidine Ring: This acts as a non-polar scaffold that can engage in van der Waals or hydrophobic interactions with the target protein. The substitution pattern on the ring dictates the spatial orientation of the other pharmacophoric groups.
Impact of Stereochemistry on Biological Activity
The 3-position of the piperidine ring is a stereocenter. Therefore, this compound exists as two enantiomers, (R)- and (S)-. It is well-established in drug design that stereochemistry plays a crucial role in biological activity. The two enantiomers will orient the ethanesulfonylmethyl group differently in three-dimensional space. One enantiomer may fit optimally into the binding site of a target protein, leading to high-affinity binding and potent biological activity, while the other may bind weakly or not at all. For this reason, the enantioselective synthesis and biological evaluation of each individual isomer are critical steps in the drug discovery process to identify the more active "eutomer". mdpi.com
Modulating Activity Through Substituent Effects on the Ethanesulfonylmethyl Moiety
Systematic modification of the ethanesulfonylmethyl moiety would be a key strategy in an SAR campaign. Variations could include:
Alkyl Chain Length: Changing the ethyl group to a methyl, propyl, or other alkyl group would alter the size, shape, and lipophilicity of the substituent. A shorter chain (e.g., methanesulfonyl) or a longer chain could probe the size of the binding pocket and optimize hydrophobic interactions.
Aromatic Substituents: Replacing the ethyl group with an aryl group (e.g., phenylsulfonyl) would introduce the possibility of π-π stacking or other interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the target's active site.
Piperidine Ring Substitution: Adding substituents to other positions of the piperidine ring or on the piperidine nitrogen would further explore the chemical space. For instance, N-benzylation is a common modification in piperidine-based cholinesterase inhibitors that often leads to a significant increase in potency. nih.gov
In Vitro Biological Activity Profiling and Target Identification
Once a series of this compound analogs is synthesized, their biological activity is assessed using a panel of in vitro assays. These experiments are designed to quantify the potency of the compounds against a specific biological target and to understand their mechanism of action.
Enzyme Kinetics and Inhibition Studies (e.g., IC50, pA2, Target Engagement)
Given that many piperidine derivatives act as enzyme inhibitors, a primary area of investigation would be their effect on enzyme activity. Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are plausible targets for this class of compounds due to the prevalence of piperidine and sulfonamide motifs in known inhibitors. nih.govnih.govdrugs.com
The inhibitory potency of the compounds is typically quantified by the IC50 value , which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. Kinetic studies can further elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
For G protein-coupled receptors (GPCRs), another major target class for piperidine-based drugs, binding affinity is often measured and expressed as a pA2 value for antagonists. nih.govnih.gov
The following table presents illustrative in vitro data for a hypothetical series of 3-(sulfonylmethyl)piperidine analogs against AChE and BChE, based on trends observed for related classes of inhibitors.
| Compound ID | R Group (on Sulfonyl) | R' Group (on Piperidine N) | AChE IC50 (µM) | BChE IC50 (µM) |
| 1a | Ethyl | H | 15.2 | 25.8 |
| 1b | Methyl | H | 20.5 | 31.4 |
| 1c | Ethyl | Benzyl | 0.85 | 5.3 |
| 1d | Phenyl | H | 10.1 | 18.9 |
| 1e | Phenyl | Benzyl | 0.42 | 3.1 |
This table is for illustrative purposes only and shows hypothetical data based on general principles of SAR for piperidine-based cholinesterase inhibitors. The data does not represent experimentally determined values for the specific compounds listed.
N-benzylation (compounds 1c and 1e ) dramatically increases potency against both enzymes compared to the unsubstituted analogs (1a and 1d ).
A phenyl group on the sulfonyl moiety (1d , 1e ) appears slightly more favorable than an ethyl group (1a , 1c ), suggesting a potential beneficial aromatic interaction in the binding site.
A methylsulfonyl group (1b ) is less potent than an ethanesulfonyl group (1a ), indicating that a larger alkyl group is preferred in this position.
These in vitro studies are essential for identifying the most promising compounds and for guiding the design of new analogs with improved potency and selectivity.
Receptor Binding Assays and Selectivity Determination
The initial characterization of novel compounds, such as derivatives of this compound, involves determining their affinity and selectivity for specific biological targets. Receptor binding assays are fundamental in this process, quantifying the interaction between a ligand and its receptor. nih.gov Radioligand binding assays are a common and powerful technique used for this purpose. nih.gov In these assays, a radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of the receptor (e.g., from tissue homogenates or cell membranes) in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is measured, allowing for the calculation of its inhibitory constant (Kᵢ), which reflects the compound's binding affinity. A lower Kᵢ value indicates a higher binding affinity. nih.govnih.gov
A crucial aspect of drug discovery is ensuring that a compound binds selectively to its intended target with minimal interaction with other receptors, known as off-targets, which can cause unwanted side effects. Therefore, derivatives are typically screened against a panel of different receptors. nih.govnih.gov For instance, piperidine-based compounds are often evaluated for their affinity at sigma receptors (σ₁ and σ₂), as this scaffold is a common feature in ligands for these targets. nih.govnih.gov The ratio of Kᵢ values for different receptors (e.g., Kᵢ σ₂ / Kᵢ σ₁) provides a measure of selectivity. A high selectivity ratio is desirable, indicating a specific interaction with the primary target. nih.gov Studies on various arylalkylsulfonyl piperidine derivatives have identified compounds with high affinity for the σ₁ receptor (Kᵢ values in the nanomolar range) and significant selectivity over the σ₂ receptor. nih.gov For example, the compound 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine was identified as a potent sigma ligand with a 96-fold selectivity for the σ₁ receptor over the σ₂ receptor. nih.gov
The following table presents representative binding affinity data for various piperidine derivatives, illustrating how structural modifications influence potency and selectivity at the sigma-1 (σ₁) and sigma-2 (σ₂) receptors.
| Compound | Target Receptor | Binding Affinity (Kᵢ, nM) | Selectivity (Kᵢ σ₂ / Kᵢ σ₁) | Reference |
|---|---|---|---|---|
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | σ₁ | 3.2 | >31 | nih.gov |
| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | σ₁ | 0.96 | 96 | nih.gov |
| (S)-N-[(4-chlorophenoxy)ethyl]-2-methylpiperidine | σ₁ | 1.18 | >42 | uniba.it |
| N-[(4-methoxyphenoxy)ethyl]piperidine | σ₁ | 1.49 | >35 | uniba.it |
| A piperidine derivative (Compound 5) | σ₁ | 3.64 | - | nih.gov |
| A piperidine derivative (Compound 11) | σ₁ | 4.41 | 15.4 | nih.gov |
Cellular Assays for Functional Responses and Pathway Modulation
Following the determination of binding affinity, it is essential to assess the functional consequences of ligand-receptor interaction in a cellular context. Cellular assays are employed to measure the biological response elicited by compounds like this compound derivatives, confirming whether they act as agonists, antagonists, or modulators of a specific pathway. These assays move beyond simple binding and provide insights into the compound's efficacy and cellular potency, often measured as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀). nih.gov
For derivatives targeting receptors implicated in cancer, antiproliferative assays are commonly performed. researchgate.net These assays utilize various cancer cell lines to evaluate the compound's ability to inhibit cell growth and viability. nih.gov The MTT assay, for instance, is a colorimetric method that measures cellular metabolic activity, which generally correlates with the number of viable cells. nwmedj.org By exposing cancer cell lines (e.g., prostate, lung, colon) to a range of compound concentrations, a dose-response curve can be generated to determine the IC₅₀ value. researchgate.netnih.gov Studies on piperidine derivatives have demonstrated significant antiproliferative effects on various human cancer cell lines, with some compounds exhibiting IC₅₀ values in the low micromolar range. researchgate.netnih.gov For example, certain 1-methylpiperidine (B42303) derivatives showed potent growth inhibition of androgen-negative human prostate cancer cells (DU145). researchgate.net These functional assays are critical for establishing a compound's potential as a therapeutic agent and for understanding its mechanism of action at the cellular level.
The table below summarizes the antiproliferative activity of selected piperidine derivatives against various human cancer cell lines, showcasing their cytotoxic potential.
| Compound | Cell Line | Cancer Type | Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| Piperidine Derivative (B4125) | Various | Esophageal, Liver, Colon | 0.48 µg/mL (mean) | nih.gov |
| Piperidine Derivative (B3962) | Various | Esophageal, Liver, Colon | 0.36 µg/mL (mean) | nih.gov |
| 1-Methylpiperidine Derivative (20a) | DU145 | Prostate Cancer | 10.3 µM | researchgate.net |
| 1-Methylpiperidine Derivative (21a) | DU145 | Prostate Cancer | 11.0 µM | researchgate.net |
| Piperazine Derivative (8f) | HCT-116 | Colorectal Cancer | 1.58 µM | researchgate.net |
| Piperazine Derivative (8q) | A549 | Lung Cancer | 1.47 µM | researchgate.net |
Chemical Proteomics and Affinity-Based Protein Profiling for Target Deconvolution
While candidate-based approaches are effective when a target is hypothesized, phenotypic screens often identify bioactive compounds without prior knowledge of their molecular target(s). In such cases, target deconvolution is necessary to elucidate the mechanism of action. Chemical proteomics provides a powerful suite of tools for the unbiased, system-wide identification of protein targets of small molecules like this compound derivatives directly in a complex biological system. mdpi.comworldpreclinicalcongress.com Affinity-based protein profiling (AfBPP) is a prominent strategy within this field. nih.gov
The general workflow of AfBPP involves designing and synthesizing a chemical probe based on the bioactive compound. frontiersin.orgnih.gov This probe typically consists of three key components: (1) the parent molecule scaffold, which provides the binding specificity; (2) a linker, which connects the scaffold to a reporter tag without sterically hindering target interaction; and (3) a reporter tag, such as biotin (B1667282) or an alkyne group for click chemistry, which enables the detection and enrichment of probe-bound proteins. frontiersin.orgnih.gov Often, a photoreactive group (e.g., diazirine) is also incorporated, allowing for UV-light-induced covalent cross-linking of the probe to its target upon binding, a technique known as photo-affinity labeling. nih.gov
The probe is incubated with a proteome source, such as a cell lysate or even live cells. After incubation (and UV irradiation if a photoreactive group is used), the cells are lysed, and the probe-protein complexes are captured and enriched, typically using streptavidin beads that bind to the biotin tag. mdpi.com Unbound proteins are washed away. The enriched proteins are then digested into smaller peptides and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net To distinguish specific targets from non-specific binders, competitive experiments are often performed where the proteome is pre-incubated with an excess of the original, unlabeled compound, which should prevent the probe from binding to its true targets. mdpi.com This powerful approach allows for the comprehensive identification of both primary targets and potential off-targets, providing crucial insights into a compound's polypharmacology and mechanism of action. worldpreclinicalcongress.com
Molecular Mechanisms of Action and Ligand-Target Interactions
Investigation of Binding Modes and Interaction Forces (e.g., Hydrogen Bonding, Hydrophobic Interactions)
Understanding how a ligand binds to its target protein at the atomic level is fundamental for rational drug design and lead optimization. For derivatives of this compound, computational techniques such as molecular docking and molecular dynamics (MD) simulations are invaluable tools for investigating their binding modes. nih.govjabonline.innanobioletters.com Molecular docking predicts the preferred orientation of a ligand within the binding site of a receptor, generating a model of the ligand-receptor complex. tandfonline.commdpi.com This allows for the identification of key intermolecular interactions that stabilize the complex.
These interactions typically include:
Hydrogen Bonding: The piperidine nitrogen, being a hydrogen bond acceptor (and a donor when protonated), can form crucial hydrogen bonds with amino acid residues in the binding pocket. nih.goved.ac.uk Likewise, the sulfonyl group in the ethanesulfonyl moiety contains oxygen atoms that are potent hydrogen bond acceptors. For example, docking studies of piperidine-based ligands in the sigma-1 (σ₁) receptor have shown that the protonated piperidine nitrogen can form a bidentate salt bridge and hydrogen bonds with the carboxylate groups of specific acidic residues like glutamic acid (Glu172) and aspartic acid (Asp126). rsc.org
Hydrophobic Interactions: The aliphatic piperidine ring and any aryl groups present in the derivatives engage in hydrophobic interactions with nonpolar amino acid residues (e.g., leucine, phenylalanine, tryptophan) within the binding pocket, contributing significantly to binding affinity. jabonline.in
π-Interactions: Aromatic rings in the ligand or its substituents can participate in π-π stacking with aromatic residues like phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp). Additionally, a π-cation interaction can occur between the protonated piperidine nitrogen and the electron-rich face of an aromatic ring, as observed between piperidine ligands and Phe107 or Trp89 in the σ₁ receptor. rsc.org
Potential as a Novel Scaffold for the Development of Biological Probes or Candidate Agents
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of a vast number of natural products and synthetic pharmaceuticals. researchgate.netnih.gov Its prevalence in over 70 commercially available drugs highlights its favorable physicochemical and pharmacokinetic properties. researchgate.netarizona.edu The this compound structure, which combines the established piperidine core with a flexible sulfonyl-containing side chain, represents a promising scaffold for developing novel biological probes and therapeutic candidate agents.
The versatility of the piperidine scaffold allows for extensive chemical modification at multiple positions, enabling the fine-tuning of biological activity, selectivity, and drug-like properties such as solubility and metabolic stability. thieme-connect.com Introducing chirality and increasing the three-dimensional (3D) character of molecules by using saturated rings like piperidine is a recognized strategy for improving success rates in drug discovery programs. rsc.org
As a scaffold for biological probes , the this compound core can be functionalized with reporter tags (e.g., fluorophores, biotin) or photoreactive groups to facilitate target identification and imaging studies, as described in the context of chemical proteomics. acs.org The ability to synthetically modify the scaffold allows for the strategic placement of these tags with minimal disruption to the compound's binding affinity for its native target.
As a scaffold for candidate agents , its derivatives can be optimized to target a wide range of diseases. The piperidine framework is a key component in drugs targeting the central nervous system (CNS), as well as in anticancer, anti-inflammatory, and antimicrobial agents. arizona.eduajchem-a.com The inclusion of the ethanesulfonylmethyl group offers additional points for interaction, such as hydrogen bonding via the sulfonyl oxygens, which can be exploited to enhance potency and selectivity for specific protein targets. The continued exploration of this and related piperidine scaffolds is a promising avenue for the discovery of next-generation therapeutics. researchgate.netthieme-connect.com
Future Directions and Emerging Research Avenues
Development of Advanced Synthetic Strategies for Complex 3-[(Ethanesulfonyl)methyl]piperidine Architectures
The future synthesis of derivatives based on the this compound scaffold will increasingly rely on novel, efficient, and stereoselective methodologies to build molecular complexity. Traditional methods are giving way to more advanced strategies that offer greater control over the final molecular architecture.
Recent breakthroughs in the synthesis of highly functionalized piperidines are directly applicable to this scaffold. tandfonline.com For instance, dearomative functionalization reactions of pyridine (B92270) precursors offer a powerful route to construct highly substituted piperidine (B6355638) rings in a single step. researchgate.net This approach could be adapted to introduce diverse functional groups onto the piperidine core of the target compound, creating libraries of analogues with varied properties.
Furthermore, metal-catalyzed reactions, such as gold-catalyzed annulation procedures and palladium-catalyzed 1,3-chirality transfer reactions, are emerging as key tools for assembling complex piperidine structures with high stereocontrol. ajchem-a.com Radical cyclization of 1,6-enynes represents another promising avenue for creating intricate piperidine-containing molecules. proquest.com These methods provide the means to construct not just simple derivatives, but also spirocyclic and fused-bicyclic systems incorporating the this compound core, significantly expanding the accessible chemical space for drug discovery. A recent innovative method combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling, offering a streamlined, cost-effective, and sustainable approach to creating complex 3D piperidine molecules. news-medical.net
Table 1: Emerging Synthetic Methodologies for Piperidine Scaffolds
| Methodology | Description | Potential Advantage for Target Scaffold |
|---|---|---|
| Dearomative Functionalization | Stepwise functionalization of aromatic pyridine precursors to create highly decorated piperidines. researchgate.net | Rapid generation of diverse analogues with multiple functional handles. |
| Gold-Catalyzed Annulation | Direct assembly of piperidine rings from N-allenamides and alkene-tethered oxime ethers. ajchem-a.com | High efficiency and control in constructing the core heterocyclic structure. |
| Biocatalytic C-H Oxidation | Enzymatic installation of hydroxyl groups at specific sites, enabling further functionalization. news-medical.net | "Late-stage" modification of complex molecules, reducing synthesis steps. |
| Radical Cyclization | Intramolecular cyclization of 1,6-enynes initiated by a radical source to form complex ring systems. proquest.com | Access to unique and complex polycyclic architectures. |
Integration of Artificial Intelligence and Machine Learning in Rational Design of Derivatives
The rational design of novel this compound derivatives is set to be revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools can analyze vast datasets to identify subtle structure-activity relationships (SAR), predict biological activities, and propose novel structures with enhanced potency and selectivity. clinmedkaz.orgmdpi.com
Fragment-based Quantitative Structure-Activity Relationship (QSAR) models can be developed specifically for this piperidine series to guide the design of new compounds with desired biological activities, such as inhibiting protein-protein interactions like p53–HDM2. researchgate.net ML algorithms, including random forest and support vector machines, can build predictive models for various pharmacological endpoints, from enzyme inhibition to receptor antagonism. mdpi.comsmums.ac.ir These models learn from existing experimental data to forecast the activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates, thereby saving significant time and resources. nih.gov
Molecular docking and molecular dynamics (MD) simulations will continue to be crucial for visualizing how these molecules interact with their biological targets at an atomic level. researchgate.netnih.gov By combining these physics-based methods with ML, researchers can develop a deeper understanding of the binding modes and structure-activity relationships, leading to the design of derivatives with optimized interactions and improved pharmacological profiles. mdpi.com
Exploration of Polypharmacology and Multi-Target Directed Ligands Based on the Scaffold
For complex, multifactorial diseases such as Alzheimer's and certain cancers, the "one-target, one-drug" paradigm is often insufficient. nih.gov The future of drug discovery for these conditions lies in the development of multi-target-directed ligands (MTDLs)—single molecules designed to interact with multiple biological targets simultaneously. researchgate.net The this compound scaffold is a prime candidate for the development of such MTDLs.
By strategically combining the piperidine core with other pharmacophores, novel derivatives can be designed to, for example, concurrently inhibit both cholinesterases (AChE, BuChE) and beta-secretase 1 (BACE1), key enzymes in Alzheimer's disease pathology. nih.govresearchgate.net The piperidine moiety can serve as a versatile scaffold onto which different functional groups are appended to achieve the desired polypharmacological profile. researchgate.net This approach has been successfully applied to the natural piperidine alkaloid piperine, yielding potent MTDLs for Alzheimer's management. nih.gov The design of such molecules requires a sophisticated understanding of the structural requirements for binding to each target, often aided by computational modeling. researchgate.net
Application of Advanced Spectroscopic Techniques for Dynamic Conformational Studies
The biological activity of a molecule is intimately linked to its three-dimensional shape and conformational flexibility. The piperidine ring is not static; it exists in a dynamic equilibrium of conformations, primarily chair, boat, and twist forms. ias.ac.inrsc.org Understanding these dynamics for this compound derivatives is crucial for rational drug design.
Future research will employ advanced spectroscopic techniques to probe these conformational landscapes with unprecedented detail. Time-resolved Rydberg fingerprint spectroscopy (RFS) can track ultrafast conformational changes, such as ring twisting, that occur on picosecond timescales following photoexcitation. rsc.org High-resolution vibrational spectra can be obtained using methods like vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy, which allows for the precise determination of the structures and energies of different conformers in both neutral and cationic states. rsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy will remain a cornerstone of conformational analysis. Advanced NMR experiments, coupled with computational modeling like the COSMIC force-field, can determine the conformational free energies and the relative populations of axial and equatorial conformers in solution. nih.govresearchgate.net These studies reveal how substituents and protonation states influence the conformational preferences, which is critical for understanding receptor binding and biological function. nih.govresearchgate.net
Table 2: Spectroscopic Techniques for Conformational Analysis
| Technique | Information Provided | Relevance to Piperidine Scaffolds |
|---|---|---|
| VUV-MATI Spectroscopy | High-resolution vibrational spectra of specific conformers; precise ionization energies. rsc.org | Accurately determines the stability and structure of chair vs. other conformers. |
| Time-Resolved RFS | Tracks ultrafast (picosecond) structural dynamics and interconversions between conformers. rsc.org | Elucidates the dynamic behavior of the piperidine ring in excited states. |
| Advanced NMR (J-value method) | Determines conformational free energies and equilibrium populations of conformers in solution. nih.gov | Quantifies the influence of substituents on the axial/equatorial preference. |
| Computational Chemistry (DFT) | Calculates the relative energies and geometries of possible conformers. researchgate.net | Complements experimental data to build a complete picture of conformational behavior. |
Role in Chemical Biology for Probe Development and Mechanistic Understanding
Beyond direct therapeutic applications, the this compound scaffold holds significant potential as a foundation for chemical biology probes. These probes are specialized molecules designed to selectively interact with a biological target, enabling researchers to study its function, localization, and role in disease pathways.
Derivatives of this compound can be functionalized with reporter tags (e.g., fluorophores, biotin) or photoreactive groups to create powerful research tools. Such probes could be used to:
Identify novel biological targets: By observing which proteins the probe interacts with in a cellular context.
Validate drug targets: Confirming that modulating a specific target with a small molecule leads to a desired biological outcome.
Elucidate mechanisms of action: Tracking the engagement of a drug molecule with its target in real-time within living cells.
The development of these probes requires synthetic strategies that allow for the precise placement of linkers and tags without disrupting the core interaction with the target protein. The versatility and documented presence of the piperidine scaffold in bioactive compounds make it an ideal starting point for creating a new generation of chemical probes to unravel complex biological processes. ontosight.aiontosight.ai
Q & A
Basic: What are the optimal synthetic routes for 3-[(Ethanesulfonyl)methyl]piperidine?
Answer:
The synthesis involves reacting piperidine derivatives with ethanesulfonyl chloride under basic conditions. A validated method for analogous sulfonyl-piperidine compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine) employs:
- Reagents : Piperidine, ethanesulfonyl chloride, triethylamine (base).
- Conditions : Anhydrous dichloromethane, 0–5°C during sulfonyl chloride addition, followed by 24-hour stirring at room temperature.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water).
- Yield Optimization : Use a 1.2:1 molar excess of sulfonyl chloride to piperidine. Confirm completion via TLC (Rf ~0.5 in 3:7 EtOAc/hexane).
Characterization requires ¹H NMR (δ 1.4–1.6 ppm for CH₂CH₃, δ 3.3–3.5 ppm for SO₂CH₂) and FT-IR (SO₂ stretches at 1320–1120 cm⁻¹) .
Advanced: How can researchers resolve contradictions in reported solubility data for this compound?
Answer:
Discrepancies often arise from polymorphic forms or residual solvents. To resolve:
Standardize crystallization : Follow USP guidelines for solvent removal (e.g., rotary evaporation at ≤40°C) .
Polymorph identification : Use DSC to detect melting point variations (>2°C indicates different forms).
Collaborative validation : Compare results with NIST reference data when available .
Example: If DMSO solubility varies (>500 mg/mL vs. <200 mg/mL), control water content (<0.1% w/w) and use Karl Fischer titration to verify .
Basic: What analytical techniques are critical for structural confirmation?
Answer:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (piperidine CH₂SO₂ at δ 2.8–3.1 ppm; SO₂ carbon at δ 50–55 ppm).
- FT-IR : Sulfone group verification (asymmetric SO₂ stretch: 1320–1290 cm⁻¹; symmetric: 1160–1120 cm⁻¹).
- LC-MS : ESI+ mode to detect [M+H]⁺ (theoretical MW: 193.24 g/mol).
- HPLC-UV : Purity assessment (≥98% peak area at 210 nm, C18 column, 0.1% TFA in H₂O/MeCN gradient) .
Advanced: What strategies prevent N-oxide formation during storage?
Answer:
- Storage : Under argon at –20°C in amber vials with desiccants.
- Stabilizers : Add 0.1% butylated hydroxytoluene (BHT) to inhibit radical-mediated oxidation.
- Stability testing : Quarterly LC-MS analysis to detect [M+16]⁺ ions (indicative of N-oxides). Accelerated studies (40°C/75% RH) should show <0.5% degradation over 6 months.
- Purification : Reductive treatment (NaBH₄ in THF/H₂O) followed by silica gel chromatography .
Basic: How to assess purity for pharmacological studies?
Answer:
Use orthogonal methods:
HPLC-UV : System suitability testing with impurity markers (e.g., USP risperidone mixtures ).
Karl Fischer titration : <0.2% water content.
GC-MS : Residual solvent analysis (meet ICH Q3C limits).
ICP-MS : <10 ppm total metals.
Pharmacopeial standards recommend spiking studies with structurally related impurities (e.g., desmethyl analogs) to validate specificity .
Advanced: How to design experiments analyzing sulfone group reactivity?
Answer:
- Oxidation studies : Treat with m-CPBA to form sulfonic acid derivatives; monitor via ¹H NMR (disappearance of SO₂CH₂ signals).
- Reduction : Use LiAlH₄ to convert sulfone to sulfide; confirm with LC-MS ([M–32+H]⁺).
- Nucleophilic substitution : React with amines (e.g., morpholine) under microwave irradiation (100°C, 30 min); track by TLC.
Safety protocols: Conduct in fume hoods with PPE (nitrile gloves, goggles) due to exothermic reactions .
Basic: What are the stability considerations in aqueous solutions?
Answer:
- pH dependence : Stable at pH 4–6 (hydrolysis half-life >30 days at 25°C). Avoid alkaline conditions (pH >8), which accelerate sulfone cleavage.
- Buffers : Use phosphate buffer (pH 5.0) for dissolution studies.
- Light sensitivity : Protect solutions from UV light to prevent radical degradation .
Advanced: How to address discrepancies in reported logP values?
Answer:
- Experimental validation : Use shake-flask method (octanol/water partitioning) with HPLC quantification.
- Computational cross-check : Compare results from ADMET Predictor and ACD/Labs software.
- Ionic strength control : Maintain 0.15 M NaCl to mimic physiological conditions.
Example: If literature logP ranges from 1.2–1.8, repeat measurements at 25°C with triplicate samples .
Basic: What safety protocols are essential during handling?
Answer:
- PPE : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods for synthesis/purification steps.
- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention if irritation persists .
Advanced: How to optimize reaction conditions for scaled-up synthesis?
Answer:
- Process parameters : Use Design of Experiments (DoE) to optimize temperature (20–50°C), solvent (DCM vs. THF), and catalyst (e.g., DMAP).
- Green chemistry : Substitute dichloromethane with cyclopentyl methyl ether (CPME) for lower toxicity.
- Quality control : Implement in-line FTIR for real-time monitoring of sulfonyl chloride consumption.
- Yield tracking : Target ≥85% yield with >99% purity by HPLC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
